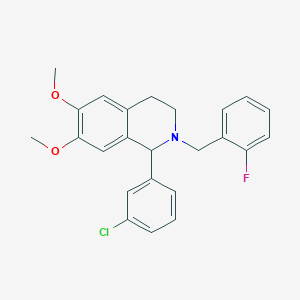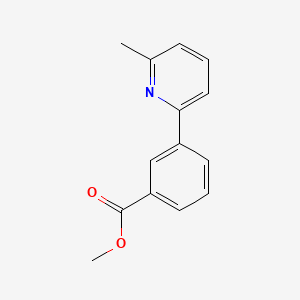![molecular formula C12H11N5 B3874240 4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3874240.png)
4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole
Descripción general
Descripción
Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two adjacent nitrogen atoms . They have been shown to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Triazoles, on the other hand, are a class of organic compounds that contain a five-membered aromatic ring with two carbon atoms and three nonadjacent nitrogen atoms. They are known for their use in various fields such as medicine, agriculture, and materials science due to their stability and versatile reactivity.
Molecular Structure Analysis
The molecular structure of “4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole” would be characterized by the presence of a pyrazole ring and a triazole ring. The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The triazole ring is a five-membered ring with three nonadjacent nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the presence of the pyrazole and triazole rings. Pyrazoles are known to undergo a variety of chemical reactions, including alkylation, acylation, and oxidation . Triazoles can participate in various reactions such as N-alkylation, N-arylation, and reduction .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-2-4-10(5-3-1)12-6-11(15-16-12)7-17-8-13-14-9-17/h1-6,8-9H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFCLLKWDXMWCHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=C2)CN3C=NN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-[(3-Bromophenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3874161.png)
![3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine](/img/structure/B3874163.png)
![N-[4-[(2-pyridin-3-ylpiperidin-1-yl)methyl]phenyl]acetamide](/img/structure/B3874181.png)

![3-[1-[(4-Butoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3874192.png)
![11-(Pyridin-3-ylmethyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3874197.png)

![4-(4-{[2-(2-methoxyphenyl)pyrrolidin-1-yl]carbonyl}phenyl)-4H-1,2,4-triazole](/img/structure/B3874219.png)
![3-[1-[(4-chlorophenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3874225.png)
![11-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3874231.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B3874238.png)
![5,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3874251.png)
![N-(tetrahydro-2-furanylmethyl)-3-{1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}propanamide](/img/structure/B3874269.png)
![4-{[(2-chloro-3,6-difluorobenzyl)(methyl)amino]methyl}-1-cyclopentylpyrrolidin-2-one](/img/structure/B3874275.png)
